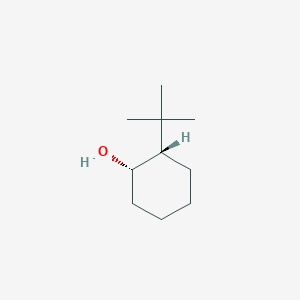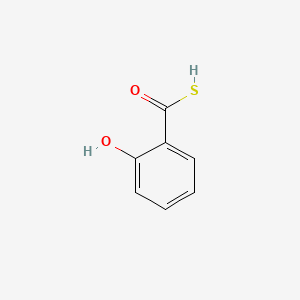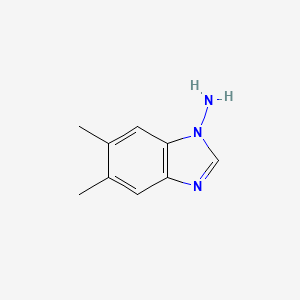
2-Ethyloxirane;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyloxirane;propane-1,2-diol is a chemical compound with the molecular formula C7H16O3. It is a polymer formed from 1,2-propanediol and 2-ethyloxirane. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxirane;propane-1,2-diol typically involves the polymerization of 1,2-propanediol with 2-ethyloxirane. The reaction is carried out under controlled conditions to ensure the desired polymer structure is achieved. The process often requires the use of catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to maximize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyloxirane;propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Ethyloxirane;propane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-Ethyloxirane;propane-1,2-diol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol: A similar diol with applications in antifreeze and polymer production.
2-Ethyloxirane: An epoxide used in the synthesis of various organic compounds.
Ethylene glycol: Another diol with widespread use in antifreeze and as a precursor to polymers.
Uniqueness
2-Ethyloxirane;propane-1,2-diol is unique due to its polymer structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
31923-86-1 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2-ethyloxirane;propane-1,2-diol |
InChI |
InChI=1S/C4H8O.C3H8O2/c1-2-4-3-5-4;1-3(5)2-4/h4H,2-3H2,1H3;3-5H,2H2,1H3 |
Clave InChI |
PIKWAJJVNAVSAA-UHFFFAOYSA-N |
SMILES |
CCC1CO1.CC(CO)O |
SMILES canónico |
CCC1CO1.CC(CO)O |
| 31923-86-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)



dimethylsilane](/img/structure/B1618348.png)
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)

![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)

